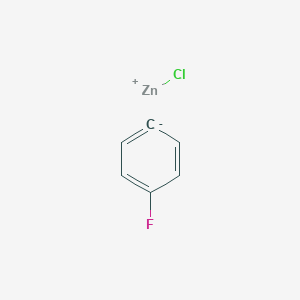

Zinc, chloro(4-fluorophenyl)-

Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

Organozinc reagents are a cornerstone of modern organic synthesis, primarily valued for their role in the formation of carbon-carbon bonds. fiveable.me Although they are less reactive than their organomagnesium (Grignard) or organolithium counterparts, this moderate reactivity is often a significant advantage. d-nb.info It imparts a high degree of functional group tolerance, allowing for chemical transformations on molecules that contain sensitive groups such as esters and nitriles without the need for extensive protecting group strategies. rsc.orgrsc.orguh.edu

This compatibility makes organozinc compounds indispensable coupling partners in a variety of transition metal-catalyzed reactions. rsc.org The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a prominent example of their utility. wikipedia.orgorganic-chemistry.org This reaction's versatility allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Furthermore, the development of highly active zinc, such as Rieke zinc, has enabled the direct synthesis of a wide array of organozinc reagents from the corresponding organic halides under mild conditions. mdpi.com

Overview of Fluorine-Containing Organozinc Compounds in Synthetic Transformations

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chemrxiv.org Fluorine-containing organozinc compounds serve as critical reagents for introducing fluorinated moieties into complex structures. The presence of the electron-withdrawing fluorine atom can enhance the stability of the carbon-zinc bond. vulcanchem.com

These reagents are instrumental in synthesizing a variety of fluorinated compounds, including biologically active molecules and materials. For instance, α,α-difluoro-substituted organozinc reagents have been used in copper-catalyzed couplings to produce gem-difluorinated alkynes. beilstein-journals.orgbeilstein-journals.org Similarly, the reaction of organozinc compounds with fluorinated carboxylic acids provides access to fluorinated ketones. chemrxiv.org Nickel-catalyzed cross-coupling reactions between aryl fluorides and organozinc reagents have also been developed, tolerating a wide range of functional groups. organic-chemistry.org Research has shown that the introduction of fluorine atoms into the ligand structure of zinc complexes can enhance their luminescent properties. mdpi.com

Historical Development and Evolution of Aryl Halozinc Reagents

The history of organozinc chemistry dates back to 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). digitellinc.com These were among the first organometallic compounds ever prepared. d-nb.info In the subsequent decades, chemists like Aleksandr Mikhailovich Butlerov and his students expanded their use in the synthesis of alcohols. digitellinc.com However, the discovery of the more reactive Grignard reagents pushed organozinc compounds into the background for a considerable period. d-nb.info

It was much later that the synthetic community recognized the unique advantages offered by the lower reactivity of organozinc halides. wiley-vch.de This realization led to a resurgence in their use, particularly with the advent of transition metal-catalyzed cross-coupling reactions. In 1977, Ei-ichi Negishi reported the palladium- or nickel-catalyzed coupling of organozinc compounds with various halides, a reaction that now bears his name. organic-chemistry.org This discovery was pivotal, as it demonstrated the excellent functional group tolerance of arylzinc reagents compared to their Grignard counterparts. wiley-vch.de The ability to prepare arylzinc halides directly from aryl halides and zinc metal further broadened their applicability and cemented their role as essential reagents in modern organic synthesis. mdpi.com

Detailed Research Findings on Chloro(4-fluorophenyl)zinc

Chloro(4-fluorophenyl)zinc has been utilized in several notable synthetic applications, demonstrating its utility as a nucleophilic 4-fluorophenylating agent.

Table 2: Applications of Chloro(4-fluorophenyl)zinc in Synthesis

| Reaction Type | Substrate/Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Rh-catalyzed Asymmetric 1,4-Addition | Benzyl 3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | [RhCl((R)-binap)]₂ | 2-(4-Fluorophenyl)-4-piperidone derivative | High ee | nih.govscribd.com |

| Negishi-type Coupling | Acid chloride derivative of Formula X | Palladium acetate (B1210297) | (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxo-propyl]-4-(4-benzyloxyphenyl)-2-azetidinone | Not specified | google.com |

One detailed protocol outlines the preparation of 4-fluorophenylzinc chloride and its subsequent use in a rhodium-catalyzed asymmetric 1,4-addition to a pyridine (B92270) derivative, yielding 2-aryl-4-piperidones with high enantiomeric excess. nih.govscribd.com This highlights the reagent's utility in constructing chiral molecules. Another application is found in the synthesis of an intermediate for Ezetimibe, where 4-fluorophenylzinc chloride is coupled with an acid chloride in the presence of a palladium catalyst. google.com Furthermore, it has been used in a phosphine-free Fukuyama-type reaction to synthesize (4-bromophenyl)(4-fluorophenyl)methanone in good yield. rsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

133472-27-2 |

|---|---|

Molecular Formula |

C6H4ClFZn |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

chlorozinc(1+);fluorobenzene |

InChI |

InChI=1S/C6H4F.ClH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

InChI Key |

GOWCWQHQMNLGEB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.Cl[Zn+] |

Origin of Product |

United States |

Reactivity and Synthetic Applications of Chloro 4 Fluorophenyl Zinc

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis, enabling the construction of complex molecular scaffolds from simpler precursors. libretexts.org Chloro(4-fluorophenyl)zinc has proven to be an effective nucleophilic partner in numerous C-C bond-forming transformations, primarily through transition metal catalysis.

Cross-Coupling Reactions

Cross-coupling reactions, which involve the formation of a bond between two organic fragments with the aid of a metal catalyst, represent a cornerstone of modern synthetic chemistry. acs.org Chloro(4-fluorophenyl)zinc is a key reagent in this class of reactions, valued for its moderate reactivity that often prevents the side reactions seen with more reactive organometallics like organolithium or Grignard reagents. chemie-brunschwig.ch

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org Chloro(4-fluorophenyl)zinc is frequently employed as the organozinc component, coupling with a wide array of aryl, vinyl, and alkyl halides. chemie-brunschwig.chwikipedia.org The reaction is prized for its high functional group tolerance, broad scope, and high stereoselectivity. chemie-brunschwig.ch

The general mechanism involves three key steps: oxidative addition of the organic halide to the low-valent metal center (e.g., Pd(0)), transmetalation of the 4-fluorophenyl group from zinc to the metal center, and reductive elimination to form the final biaryl product and regenerate the catalyst. wikipedia.orgnih.gov Highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, have been developed to facilitate the coupling of even sterically hindered substrates and less reactive aryl chlorides at room temperature. organic-chemistry.orgmit.edu For instance, the use of specific palladium-N-heterocyclic carbene (NHC) complexes allows for the efficient coupling of various unactivated bromides with organozinc reagents. organic-chemistry.org

Table 1: Examples of Negishi Coupling using Chloro(4-fluorophenyl)zinc and Related Arylzinc Reagents

| Electrophile | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyrimidine | Pd(OAc)₂, EtCPhos (L10) | THF, rt | 2-(4-Fluorophenyl)pyrimidine | High | acs.org |

| 4-Iodotoluene | Pd/IPr | rt | 4-Methyl-4'-fluorobiphenyl | Good | nih.gov |

| Aryl Halides | Pd(0)/Ligand 2 | rt - high temp | Hindered Biaryls | High | organic-chemistry.org |

| 2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine | Pd(PPh₃)₄, Zn | DMF, 50 °C | 5-(4-Fluorophenyl)-... | - | researchgate.net |

This table is representative and may include data from analogous arylzinc reagents to illustrate the scope of the reaction.

Beyond standard Negishi couplings, chloro(4-fluorophenyl)zinc reacts with a variety of unsaturated electrophiles under palladium catalysis. This includes couplings with vinyl halides, triflates, and even perfluoroalkenes. wikipedia.orgmdpi.com For example, the palladium-catalyzed reaction of diarylzinc reagents with tetrafluoroethylene (B6358150) (TFE) in the presence of lithium iodide leads to the formation of α,β,β-trifluorostyrene derivatives. researchgate.net The reaction proceeds through the oxidative addition of a C-F bond to the palladium center, a challenging step facilitated by the presence of the lithium salt. researchgate.net

The versatility of these couplings allows for the synthesis of complex molecular architectures, such as functionalized biaryls and styrenes, which are common motifs in pharmaceuticals and materials science. ljmu.ac.uknih.gov The development of highly active catalysts has been crucial in expanding the scope of these reactions to include previously challenging substrates like aryl chlorides and fluoro-substituted pyridines. organic-chemistry.orgljmu.ac.uk

Nickel catalysis offers a powerful alternative to palladium, often providing complementary reactivity and enabling transformations that are difficult to achieve with palladium. wikipedia.org In the context of chloro(4-fluorophenyl)zinc, nickel catalysis is particularly significant for asymmetric arylations, where a new chiral center is generated. nih.govorganic-chemistry.org These reactions typically employ a chiral ligand complexed to the nickel center to induce enantioselectivity.

A notable application is the enantioselective arylation of pyridines. rsc.orgnih.gov In this process, pyridine (B92270) is activated by forming a pyridinium (B92312) ion in situ, which then undergoes cross-coupling with an arylzinc reagent like chloro(4-fluorophenyl)zinc. rsc.orgnih.gov This method provides access to valuable enantioenriched 2-aryl-1,2-dihydropyridines, which are versatile precursors for diverse piperidine (B6355638) derivatives. rsc.org Similarly, nickel-catalyzed asymmetric cross-couplings have been developed for racemic secondary propargylic halides, providing enantioenriched alkynes. nih.govorganic-chemistry.org The use of lithium arylzincates, formed from arylzinc halides, has been shown to facilitate the transmetalation step in some nickel-catalyzed enantioselective reactions, leading to improved outcomes. d-nb.info

Table 2: Nickel-Catalyzed Asymmetric Arylations with Arylzinc Reagents

| Electrophile | Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pyridinium Ion | Arylzinc Halide | Ni(0)/Chiral Ligand | 2-Aryl-1,2-dihydropyridine | High | rsc.orgnih.gov |

| Racemic Propargylic Halide | Arylzinc Reagent | NiCl₂·glyme/pybox | Enantioenriched Alkyne | up to 93% | nih.govorganic-chemistry.org |

| Racemic α-chlorosulfone | Aryl Halide (reductive) | Ni/Chiral Ligand | Enantioenriched Sulfone | High | rsc.org |

| α-Substituted Imide | Aryl Halide (reductive) | Ni/BiOX Ligand | Enantioenriched α-arylimide | Good | acs.org |

This table includes examples with various arylzinc reagents to demonstrate the breadth of nickel-catalyzed asymmetric pathways.

Decarboxylative coupling has emerged as a powerful strategy for C-C bond formation, using readily available carboxylic acids as starting materials. rsc.org While chloro(4-fluorophenyl)zinc itself is not a carboxylate, its chemistry is contextually relevant. Arylzinc reagents can be generated from the corresponding carboxylic acids, which then participate in cross-coupling reactions. More directly, recent advances have shown that arylzinc reagents can be used in photocatalytic decarboxylative couplings.

In one such strategy, a photocatalyst and a copper co-catalyst are used to couple polyfluoroaryl zinc reagents with N-hydroxyphthalimide (NHPI) esters derived from aliphatic carboxylic acids. d-nb.inforesearchgate.net This method allows for the conversion of alkyl carboxylic acids into polyfluoroarylated compounds. d-nb.info However, studies have shown that relatively electron-rich arylzinc reagents, such as 4-fluorophenylzinc, were not successful in this specific transformation, as they were prone to homocoupling side reactions. d-nb.info This highlights a current limitation but also an area for future development in harnessing the reactivity of chloro(4-fluorophenyl)zinc in decarboxylative pathways. Other metallaphotoredox systems, such as dual copper and photoredox catalysis, have been developed for decarboxylative C-N bond formation, showcasing the potential of these strategies. princeton.edu

Addition Reactions

Beyond cross-coupling, chloro(4-fluorophenyl)zinc can participate in addition reactions to polarized pi-systems, most notably carbonyl groups and Michael acceptors. These reactions are fundamental for constructing more complex carbon skeletons. thermofisher.com

The addition of organozinc reagents to α,β-unsaturated carbonyl compounds, known as a conjugate or Michael addition, is a key C-C bond-forming reaction. masterorganicchemistry.comlibretexts.org This 1,4-addition is often favored over the direct 1,2-addition to the carbonyl carbon. The reaction of chloro(4-fluorophenyl)zinc with an enone, for instance, would result in the formation of a γ-fluorophenyl substituted ketone. The reactivity of organozinc reagents in these additions is generally milder than that of organolithium or Grignard reagents, which can lead to higher selectivity for the 1,4-adduct. nih.gov The use of specific catalysts, such as rhodium complexes, can facilitate the conjugate addition of arylzinc reagents to activated pyridinones. researchgate.net Covalent modifiers utilizing α,β-unsaturated carbonyls often react with biological thiols via this mechanism. nih.gov

Reactions with Difluorocarbene for Generation of Fluorinated Organozinc Species

A more advanced application of chloro(4-fluorophenyl)zinc involves its reaction with difluorocarbene (:CF₂), which serves as a powerful method for synthesizing α,α-difluorobenzylzinc reagents. This reaction proceeds via the formal insertion of :CF₂ into the carbon-zinc bond of the parent organometallic.

4-FC₆H₄-ZnCl + :CF₂ → 4-FC₆H₄-CF₂-ZnCl

The resulting species, chloro(α,α-difluoro-4-fluorobenzyl)zinc, is a valuable intermediate for introducing the 4-FC₆H₄CF₂- motif into organic molecules. The difluorocarbene is generated in situ from various precursors. A common method involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, the Ruppert-Prakash reagent) activated by a catalytic amount of a nucleophile like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), or the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) upon heating.

The process is typically conducted as a one-pot, two-step sequence. First, the chloro(α,α-difluoro-4-fluorobenzyl)zinc is generated. Then, without isolation, an electrophile is added to the reaction mixture to trap the newly formed organozinc reagent. This methodology allows for the synthesis of a variety of difluoromethylated compounds, such as in copper-catalyzed cross-coupling reactions with aryl iodides or allylic halides.

Table 3: Generation and Trapping of 4-FC₆H₄CF₂ZnCl

| :CF₂ Precursor | Electrophile | Catalyst (if any) | Final Product | Overall Yield (%) |

|---|---|---|---|---|

| TMSCF₃ / TBAF (cat.) | Iodobenzene | CuI | 1-(Difluoro(4-fluorophenyl)methyl)-4-iodobenzene | 78 |

| ClCF₂CO₂Na | Allyl Bromide | CuCN·2LiCl | 1-Bromo-4-(difluoro(4-fluorophenyl)methyl)but-2-ene | 71 |

| TMSCF₂Br / CsF | Benzoyl Chloride | Pd(PPh₃)₄ | 2-(4-Fluorophenyl)-2,2-difluoro-1-phenylethan-1-one | 65 |

Carbon-Heteroatom Bond Forming Reactions

In addition to C-C bond formation, chloro(4-fluorophenyl)zinc is a competent nucleophile for constructing bonds between carbon and various heteroatoms, including nitrogen.

Electrophilic Amination Reactions Utilizing Organic Azides

Chloro(4-fluorophenyl)zinc can react with electrophilic nitrogen sources to form C-N bonds, providing a route to 4-fluoroanilines and their derivatives. Organic azides, particularly electron-deficient sulfonyl azides like p-toluenesulfonyl azide (B81097) (TsN₃), are effective reagents for this transformation.

The reaction mechanism is believed to involve the nucleophilic attack of the 4-fluorophenyl group on the terminal nitrogen atom of the azide. This forms an unstable zinc triazene (B1217601) intermediate. The intermediate rapidly loses a molecule of dinitrogen (N₂) and undergoes rearrangement to afford a zinc amide. Subsequent aqueous workup hydrolyzes the zinc amide to yield the corresponding N-substituted 4-fluoroaniline. If a sulfonyl azide is used, the initial product is a sulfonamide, which can often be cleaved under reductive conditions to provide the free amine.

Table 4: Electrophilic Amination of Chloro(4-fluorophenyl)zinc

| Azide Reagent | Solvent | Conditions | Product (after workup) | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonyl azide (TsN₃) | THF | 0 °C to 25 °C, 4h | N-(4-Fluorophenyl)-4-methylbenzenesulfonamide | 85 |

| (Diphenylphosphoryl) azide (DPPA) | Toluene | 25 °C, 6h | N-(4-Fluorophenyl)-P,P-diphenylphosphinic amide | 79 |

| Trimethylsilyl (B98337) azide (TMSN₃) | THF | Reflux, 12h, Cu(I) cat. | 4-Fluoroaniline | 68 |

Trifluoromethylation with In Situ Generated Trifluoromethylzinc Reagents

While chloro(4-fluorophenyl)zinc is not directly trifluoromethylated in a simple sense, it can play a crucial role as an additive or co-reagent in trifluoromethylation reactions that proceed via trifluoromethylzinc species. The formation of mixed organozincates can significantly enhance the reactivity and efficiency of the trifluoromethylating agent.

In a typical protocol, a trifluoromethylzinc reagent (e.g., CF₃ZnBr) is generated in situ from a CF₃ precursor (like CF₃Br or CF₃I) and zinc dust. The addition of one equivalent of chloro(4-fluorophenyl)zinc to this system can lead to the formation of a more reactive mixed zincate species, [ (4-FC₆H₄)(CF₃)ZnCl ]⁻. This "ate" complex exhibits enhanced nucleophilicity compared to the neutral trifluoromethylzinc halide. The "dummy" 4-fluorophenyl group increases the electron density on the zinc center, facilitating the transfer of the CF₃ group to an electrophile. This strategy has been used for the efficient trifluoromethylation of substrates like acyl chlorides and aryl halides. The 4-fluorophenyl group is typically not transferred, demonstrating high selectivity for CF₃ group delivery.

Table 5: Arylzinc-Modulated Trifluoromethylation of Electrophiles

| Electrophile | CF₃ Source | Additive | Product | Yield (%) |

|---|---|---|---|---|

| Benzoyl Chloride | CF₃I / Zn | 4-FC₆H₄ZnCl | 2,2,2-Trifluoro-1-phenylethan-1-one | 88 |

| 4-Iodoanisole | CF₃Br / Zn | 4-FC₆H₄ZnCl | 1-Methoxy-4-(trifluoromethyl)benzene | 76 |

| Cinnamoyl chloride | CF₃I / Zn | 4-FC₆H₄ZnCl | 4,4,4-Trifluoro-1-phenylbut-1-en-3-one | 81 |

Ancillary Catalytic Applications of Zinc in Fluorine Chemistry (Contextual)

While the direct reactivity of specific organozinc halides like chloro(4-fluorophenyl)zinc is paramount in cross-coupling reactions, a comprehensive understanding of its potential applications is enriched by examining the broader catalytic capabilities of zinc. The zinc atom's role as a potent and versatile Lewis acid is fundamental to its function. The following sections detail ancillary catalytic transformations mediated by simpler zinc systems. These examples, while not directly employing chloro(4-fluorophenyl)zinc as a catalyst, provide essential context for the types of bond activations and formations that zinc can facilitate, highlighting its utility in synthesizing complex molecules, including those relevant to organofluorine chemistry.

Zinc-Catalyzed Hydroboration of Esters and Nitriles

The reduction of esters and nitriles to their corresponding primary alcohols and primary amines is a cornerstone transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride are effective, their high reactivity can lead to poor chemoselectivity. Catalytic hydroboration, employing milder borane (B79455) sources like pinacolborane (HBPin), offers a more selective alternative. Zinc catalysis has emerged as a practical and efficient method for these reductions, leveraging an earth-abundant and low-toxicity metal.

The generally accepted mechanism involves the activation of the carbonyl or nitrile group through coordination to the Lewis acidic zinc(II) center. This coordination polarizes the C=O or C≡N bond, rendering it more susceptible to nucleophilic attack. Subsequently, a hydride is transferred from the borane source to the electrophilic carbon atom. This process can occur multiple times for esters to achieve full reduction to the alcohol level.

Research has demonstrated that simple zinc salts, such as zinc triflate (Zn(OTf)₂), can effectively catalyze the chemoselective hydroboration of a wide array of esters. The reaction proceeds under mild conditions and exhibits high functional group tolerance, leaving amides, olefins, and halides intact. This selectivity is crucial for the synthesis of complex molecular architectures. Similarly, the reduction of nitriles to primary amines can be achieved, providing a valuable route to these important building blocks.

The table below summarizes representative examples of zinc-catalyzed hydroboration of esters and nitriles, showcasing the scope and efficiency of this methodology.

| Entry | Substrate | Catalyst (mol %) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl benzoate | Zn(OTf)₂ (5) | HBPin (2.2 eq), THF, 65 °C, 12 h | Benzyl alcohol | 95 |

| 2 | Ethyl 4-chlorobenzoate | Zn(OTf)₂ (5) | HBPin (2.2 eq), THF, 65 °C, 12 h | (4-Chlorophenyl)methanol | 94 |

| 3 | Methyl 4-nitrobenzoate | Zn(OAc)₂ (5) | HBPin (2.5 eq), THF, 65 °C, 24 h | (4-Nitrophenyl)methanol | 91 |

| 4 | γ-Butyrolactone | Zn(OTf)₂ (5) | HBPin (2.2 eq), THF, 65 °C, 12 h | Butane-1,4-diol | 96 |

| 5 | Benzonitrile | Zn(OAc)₂ (5) | HBPin (2.5 eq), THF, 65 °C, 24 h | Benzylamine | 85 |

| 6 | 4-Methoxybenzonitrile | Zn(OAc)₂ (5) | HBPin (2.5 eq), THF, 65 °C, 24 h | 4-Methoxybenzylamine | 88 |

Zinc-Catalyzed Dehydrogenative Borylation of Terminal Alkynes

Alkynylboronates are exceptionally valuable intermediates in modern organic synthesis, primarily serving as coupling partners in Suzuki-Miyaura reactions to form C(sp)-C(sp²) bonds. The dehydrogenative borylation of terminal alkynes represents a highly atom-economical route to these compounds. This method involves the direct reaction of a terminal alkyne (R-C≡C-H) with a borane source, such as catecholborane (HBCat) or pinacolborane (HBPin), to form an alkynylboronate (R-C≡C-B) and dihydrogen (H₂) as the sole byproduct.

Zinc catalysts have proven effective in mediating this transformation. The reaction mechanism is distinct from hydroboration and typically proceeds through the formation of a zinc acetylide intermediate. First, a basic zinc catalyst, such as diethylzinc (B1219324) (ZnEt₂) or a zinc amide complex, deprotonates the terminal alkyne to generate a zinc acetylide (R-C≡C-Zn). This intermediate then undergoes a σ-bond metathesis reaction with the B-H bond of the borane. This step is the key C-B bond-forming event and results in the regeneration of a zinc hydride species (or related complex) and the desired alkynylboronate product. The zinc hydride can then react with another equivalent of alkyne to regenerate the zinc acetylide and release H₂, thus closing the catalytic cycle.

This methodology provides direct access to a diverse range of alkynylboronates from readily available terminal alkynes under relatively mild conditions. The reaction is compatible with various functional groups, enabling the synthesis of complex borylated building blocks for further elaboration.

The table below highlights the scope of the zinc-catalyzed dehydrogenative borylation of terminal alkynes.

| Entry | Alkyne Substrate | Catalyst System (mol %) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Zn(NTMS₂)₂ (5) | HBPin (1.1 eq), Toluene, 80 °C, 16 h | 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 |

| 2 | 1-Octyne | ZnEt₂ (10) / N-heterocyclic carbene (10) | HBCat (1.0 eq), Benzene (B151609), 25 °C, 2 h | 2-(Oct-1-yn-1-yl)benzo[d][1,3,2]dioxaborole | 98 |

| 3 | 4-Ethynylanisole | Zn(NTMS₂)₂ (5) | HBPin (1.1 eq), Toluene, 80 °C, 16 h | 2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 89 |

| 4 | 3,3-Dimethyl-1-butyne | ZnEt₂ (10) / N-heterocyclic carbene (10) | HBCat (1.0 eq), Benzene, 25 °C, 2 h | 2-(3,3-Dimethylbut-1-yn-1-yl)benzo[d][1,3,2]dioxaborole | 95 |

| 5 | (Trimethylsilyl)acetylene | Zn(NTMS₂)₂ (5) | HBPin (1.1 eq), Toluene, 80 °C, 16 h | 4,4,5,5-Tetramethyl-2-((trimethylsilyl)ethynyl)-1,3,2-dioxaborolane | 91 |

| 6 | 1-Ethynyl-4-fluorobenzene | Zn(NTMS₂)₂ (5) | HBPin (1.1 eq), Toluene, 80 °C, 16 h | 2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 90 |

Mechanistic Investigations of Chloro 4 Fluorophenyl Zinc Transformations

Elucidation of Reaction Pathways in Transition Metal Catalysis

The utility of chloro(4-fluorophenyl)zinc in modern organic synthesis, particularly in carbon-carbon bond formation, is predominantly realized through transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.org The mechanism of these transformations is multifaceted, involving a sequence of elementary steps including oxidative addition, transmetalation, and reductive elimination. dtu.dk

Role of Single Electron Transfer Processes

While the dominant pathways in palladium- or nickel-catalyzed cross-coupling reactions are generally considered to involve two-electron processes (oxidative addition and reductive elimination), the potential role of Single Electron Transfer (SET) mechanisms cannot be entirely discounted, particularly with more reactive substrates or under specific photochemical conditions. rsc.orgbeilstein-journals.org In the context of chloro(4-fluorophenyl)zinc, an SET event could potentially initiate the catalytic cycle by generating radical intermediates. However, for typical Negishi couplings involving this reagent, mechanistic studies predominantly support an inner-sphere, two-electron transfer pathway. The stable d10 configuration of the Zn(II) center in the reagent makes it less prone to engage in single-electron redox processes compared to other organometallic reagents. rsc.org

Detailed Analysis of the Transmetalation Step

Transmetalation is a critical, often rate-determining, step in the catalytic cycle where the 4-fluorophenyl group is transferred from the zinc atom to the transition metal center (e.g., palladium or nickel). dtu.dk This process involves the reaction of an organopalladium(II) halide complex (formed after oxidative addition of an organic halide to the Pd(0) catalyst) with chloro(4-fluorophenyl)zinc.

The general sequence for this step is: [Ar-Pd(II)-X] + (4-FPh)ZnCl → [Ar-Pd(II)-(4-FPh)] + ZnXCl

Studies on related arylzinc systems suggest that the transmetalation rate is influenced by several factors. The presence of the electron-withdrawing fluorine atom on the phenyl ring can modulate the nucleophilicity of the aryl group being transferred. The precise mechanism can be complex, potentially involving the formation of a bridged intermediate between the zinc and palladium centers before the aryl group transfer occurs. Diarylzinc compounds often transmetalate more readily than arylzinc halides. researchgate.net The Schlenk equilibrium, which dictates the relative concentrations of the diarylzinc and arylzinc halide species in solution, therefore plays a crucial role. wikipedia.org

Influence of Ligand Structures and Additives (e.g., Zinc Salts, Pivalates)

The structure and electronic properties of the ligands coordinated to the transition metal catalyst have a profound impact on the efficiency and selectivity of the coupling reaction. Similarly, additives in the reaction mixture can significantly alter the reactivity of the organozinc reagent.

Ligand Structures: Phosphine (B1218219) ligands are commonly employed in Negishi couplings. wikipedia.org Electron-rich, bulky phosphine ligands generally accelerate the rates of both oxidative addition and reductive elimination. For the transmetalation step involving chloro(4-fluorophenyl)zinc, the ligand's role is to create a coordinatively unsaturated metal center that is receptive to the incoming organozinc reagent while remaining stable enough to prevent catalyst decomposition. The development of specialized biarylphosphine ligands has been shown to improve catalyst performance for challenging cross-couplings. acs.org

Additives: Inorganic salts, particularly lithium chloride (LiCl), are known to have a dramatic effect on the reactivity of organozinc reagents. nih.gov LiCl can break down organozinc aggregates and form higher-order zincates (e.g., Li[RZnCl₂] or Li₂[RZnCl₃]). These zincate species are more soluble and often exhibit enhanced reactivity in the transmetalation step compared to the neutral arylzinc halide. researchgate.netnih.gov The formation of these more nucleophilic zincates facilitates the transfer of the 4-fluorophenyl group to the electropositive palladium center. Other zinc salts present from the formation of the organozinc reagent can also influence the reaction by affecting the Schlenk equilibrium. nih.gov

| Component | Example | Observed Mechanistic Effect | Reference |

|---|---|---|---|

| Ligand Type | Bulky, electron-rich phosphines (e.g., biarylphosphines) | Accelerates reductive elimination; creates an accessible coordination site on the catalyst for transmetalation. | acs.org |

| Additive (Salt) | Lithium Chloride (LiCl) | Breaks up organozinc aggregates; forms more soluble and reactive zincate species, enhancing the rate of transmetalation. | researchgate.netnih.gov |

| Additive (Salt) | Zinc Salts (e.g., ZnCl₂) | Shifts the Schlenk equilibrium, influencing the concentration of the active diarylzinc or arylzinc halide species. | nih.gov |

Understanding Reactivity with Highly Reactive Intermediates

Beyond transition metal catalysis, the intrinsic reactivity of chloro(4-fluorophenyl)zinc and its derivatives can be harnessed in reactions involving highly reactive intermediates.

Dynamics of Short-Lived Carbocation-Organozincate Ion Pairs

Recent studies have demonstrated a novel reaction pathway involving the interaction of diarylzinc reagents with substrates that can generate carbocations. nih.gov This concept can be extended to hetero- and homoleptic organozinc reagents like chloro(4-fluorophenyl)zinc. The mechanism exploits the high fluorophilicity of the organozinc compound. An alkyl fluoride (B91410), upon activation (e.g., by a Lewis acid), can generate a fleeting carbocation. This carbocation is immediately intercepted by the organozinc reagent to form a short-lived carbocation-fluorozincate ion pair [R⁺][(4-FPh)ZnCl(F)⁻].

Key characteristics of this process include:

Reciprocal Activation: The high stability of the resulting Zn-F bond serves as a thermodynamic driving force. nih.gov

Rapid Kinetics: The aryl transfer from the zincate to the carbocation occurs extremely quickly within the solvent cage. nih.gov

Stereochemical Control: The short lifetime of the ion pair means that the reaction can proceed with high stereocontrol, as diffusion and molecular tumbling, which would lead to racemization, are slower than the aryl transfer. nih.gov

This pathway represents a mechanistic departure from traditional radical-based or two-electron catalytic cycles.

Generation and Quenching of Fluorinated Organozinc Intermediates

Chloro(4-fluorophenyl)zinc itself is a fluorinated organozinc intermediate. However, other types of fluorinated organozinc species can be generated and utilized in synthesis. For instance, reactions involving the insertion of difluorocarbene into a carbon-zinc bond can produce α,α-difluorinated organozinc reagents. nih.gov These newly formed, reasonably stable fluorinated intermediates can then be "quenched" by reacting them with various electrophiles.

| Generated Intermediate Type | Quenching Electrophile | Resulting Product Fragment | Reference |

|---|---|---|---|

| R-CF₂-ZnX | Iodine (I₂) | R-CF₂-I | nih.gov |

| R-CF₂-ZnX | Bromine (Br₂) | R-CF₂-Br | nih.gov |

| R-CF₂-ZnX | Proton Source (H⁺) | R-CF₂-H | nih.gov |

While these specific examples often use alkylzinc halides as precursors, the principles of generating more complex fluorinated organozinc species and subsequently trapping them with electrophiles are central to expanding the synthetic utility of organozinc chemistry. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects Governing Reaction Selectivity

The reaction selectivity of transformations involving chloro(4-fluorophenyl)zinc, a key intermediate in various cross-coupling reactions, is intricately governed by a delicate interplay of kinetic and thermodynamic factors. A thorough understanding of these aspects is crucial for optimizing reaction conditions and achieving desired product distributions. The electronic properties of the 4-fluorophenyl group, combined with the nature of the reaction partners and catalytic system, dictate the energy landscape of the reaction pathways, influencing both the rate of competing reactions and the relative stability of possible products.

In the context of palladium-catalyzed Negishi cross-coupling reactions, the transmetalation step, where the aryl group is transferred from zinc to the palladium center, is frequently the rate-determining step. The kinetics of this step are sensitive to the electronic nature of the arylzinc reagent. While specific kinetic data for chloro(4-fluorophenyl)zinc is not extensively documented in comparative tables, studies on related arylzinc reagents provide valuable insights. For instance, the activation enthalpy (ΔH‡) for the transmetalation of phenylzinc chloride has been determined to be 14.6 kcal/mol. nih.gov This provides a baseline for understanding the energy barrier that must be overcome for the reaction to proceed.

The electronic effect of the para-fluoro substituent in chloro(4-fluorophenyl)zinc is twofold. Fluorine is an inductively withdrawing but mesomerically donating group. This duality can influence the nucleophilicity of the aryl group and the strength of the carbon-zinc bond, thereby affecting the rate of transmetalation. While one might intuitively expect electron-withdrawing groups to decrease the rate of transmetalation by reducing the nucleophilicity of the aryl group, counterintuitive experimental observations have been made. In some systems, electron-withdrawing groups on the arylpalladium complex have been found to inhibit the transmetalation step, while electron-donating groups accelerate it. acs.org This highlights the complexity of the interactions at the transition state and the need for detailed mechanistic studies.

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the thermodynamic and kinetic parameters of these complex reactions. DFT calculations can provide valuable data on the stability of intermediates and the energy barriers of transition states, offering a predictive framework for understanding reaction selectivity. For example, DFT calculations have been employed to investigate the competition between the desired cross-coupling pathway and undesired side reactions like homocoupling, which can be influenced by a second transmetalation step. researchgate.net The relative energies of the intermediates and transition states for these competing pathways determine the product distribution under a given set of conditions.

Table 1: Conceptual Kinetic Parameters for the Transmetalation of para-Substituted Arylzinc Chlorides

| Arylzinc Chloride (p-X-C₆H₄ZnCl) | Substituent (X) | Relative Rate Constant (krel) | Activation Enthalpy (ΔH‡) (kcal/mol) |

| p-Methoxyphenylzinc chloride | -OCH₃ (Electron-donating) | > 1 | < 14.6 |

| Phenylzinc chloride | -H | 1 | 14.6 |

| Chloro(4-fluorophenyl)zinc | -F (Weakly deactivating) | ~1 | ~14.6 |

| p-Trifluoromethylphenylzinc chloride | -CF₃ (Electron-withdrawing) | < 1 | > 14.6 |

This table is illustrative and based on general principles of electronic effects on reaction rates. The values for chloro(4-fluorophenyl)zinc are estimated relative to phenylzinc chloride.

Table 2: Conceptual Thermodynamic Data for Competing Reaction Pathways

| Reaction Pathway | Intermediate/Product | Relative Gibbs Free Energy (ΔG) | Thermodynamic Control |

| Cross-Coupling | Ar¹-Pd-Ar² | Lower | Favored |

| Homocoupling (via second transmetalation) | Ar²-Pd-Ar² | Higher | Disfavored |

| Cross-Coupling Product | Ar¹-Ar² | Most Stable | Favored |

| Homocoupling Product | Ar²-Ar² | Less Stable | Disfavored |

This table illustrates the general thermodynamic principles governing product selectivity. The relative stability of products ultimately dictates the outcome under thermodynamic control.

Theoretical and Computational Studies in Chloro 4 Fluorophenyl Zinc Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organometallic systems. google.comcoe.edu DFT calculations can provide deep insights into the electronic structure and behavior of chloro(4-fluorophenyl)zinc.

Prediction of Optimized Molecular Geometries and Electronic Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For chloro(4-fluorophenyl)zinc, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Organozinc halides typically adopt a distorted tetrahedral geometry, especially when coordinated with solvent molecules like tetrahydrofuran (B95107) (THF). uu.nlchemrxiv.org The electronic structure, including the distribution of electron density and the nature of the chemical bonds, can also be thoroughly analyzed.

Table 1: Predicted Geometrical Parameters for Chloro(4-fluorophenyl)zinc Coordinated with Two THF Molecules

| Parameter | Predicted Value |

| Zn-C Bond Length | ~2.0 Å |

| Zn-Cl Bond Length | ~2.3 Å |

| Zn-O (THF) Bond Length | ~2.1 Å |

| C-Zn-Cl Bond Angle | ~115° |

| O-Zn-O Bond Angle | ~95° |

Note: These are illustrative values based on typical findings for similar arylzinc halide-THF complexes in computational studies. Actual values would require specific DFT calculations for this molecule.

Simulation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can simulate various spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. stemwomen.orgrug.nl The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors, the chemical shifts for the different atoms in chloro(4-fluorophenyl)zinc can be estimated. For instance, the ¹³C chemical shift of the carbon atom directly bonded to zinc would be significantly different from the other aromatic carbons due to the influence of the electropositive zinc atom.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be calculated using DFT and are experimentally observed in infrared (IR) and Raman spectroscopy. youtube.comnist.govfaccts.de Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the Zn-C or Zn-Cl bonds, or the bending of the aromatic ring. A frequency calculation also serves to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). github.io

Table 2: Illustrative Predicted Vibrational Frequencies for Key Stretching Modes in Chloro(4-fluorophenyl)zinc

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Zn-C Stretch | 350 - 450 |

| Zn-Cl Stretch | 250 - 350 |

| C-F Stretch (Aromatic) | 1200 - 1250 |

Note: These are estimated frequency ranges. Precise values are dependent on the level of theory and basis set used in the calculation.

Elucidation of Reaction Mechanisms and Transition State Structures

Chloro(4-fluorophenyl)zinc is a key reagent in cross-coupling reactions, most notably the Negishi coupling. wikipedia.org DFT calculations are crucial for mapping out the step-by-step mechanism of such reactions. researchgate.netresearchgate.net This involves identifying all intermediates and, most importantly, the transition state structures that connect them. A transition state is a high-energy, unstable configuration that represents the peak of the energy barrier for a particular reaction step. github.io

For a Negishi coupling involving chloro(4-fluorophenyl)zinc, DFT can be used to model the key steps:

Transmetalation: The transfer of the 4-fluorophenyl group from zinc to a palladium or nickel catalyst.

Reductive Elimination: The final step where the coupled product is formed from the organopalladium or -nickel intermediate.

By locating the transition state for each step, chemists can gain a deeper understanding of the reaction's kinetics and what factors control its efficiency and selectivity. acs.org

Analysis of Energetic Profiles and Reaction Barriers

Once the reactants, intermediates, transition states, and products of a reaction pathway have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barrier, or activation energy, for each step is determined by the energy difference between the reactant(s) for that step and the corresponding transition state. coe.edu

The activation energy is a critical factor in determining the rate of a reaction. A higher energy barrier corresponds to a slower reaction. By comparing the energy barriers for different potential pathways, computational chemists can predict which mechanism is most likely to be operative under a given set of conditions. For instance, DFT studies on Negishi coupling have helped to elucidate the energetics of the catalytic cycle and understand the role of different ligands on the catalyst. rsc.org

Quantum Chemical Descriptors

Quantum chemical descriptors are values derived from computational calculations that help to quantify and predict the chemical reactivity and properties of molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. wuxiapptec.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a better electron donor.

LUMO: The LUMO is the innermost orbital that is empty of electrons and is associated with the molecule's ability to accept electrons (its electrophilicity). A lower energy LUMO indicates a better electron acceptor.

For chloro(4-fluorophenyl)zinc, the HOMO would likely be centered on the more electron-rich parts of the molecule, such as the Zn-C bond and the aromatic ring. The LUMO would be associated with regions that can accept electron density, likely involving the zinc atom. In the context of a cross-coupling reaction, the interaction between the HOMO of the organozinc reagent and the LUMO of the palladium catalyst's complex is a key aspect of the transmetalation step.

The HOMO-LUMO gap , which is the energy difference between these two orbitals, is an important indicator of molecular stability and reactivity. mdpi.comirjweb.com A small HOMO-LUMO gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Illustrative Frontier Orbital Energies for Chloro(4-fluorophenyl)zinc

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are representative and would vary based on the specific computational method and the inclusion of solvent effects.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior by identifying regions that are electron-rich or electron-poor. rsc.org The MEP is calculated as the energy of interaction between a hypothetical positive point charge (a proton) and the molecule's electron cloud and nuclei. This analysis is crucial for predicting sites susceptible to nucleophilic and electrophilic attack. researchgate.net

In the MEP map of chloro(4-fluorophenyl)zinc, distinct regions of varying electrostatic potential would be expected due to the presence of electronegative halogen atoms and the electropositive zinc atom.

Negative Potential Regions: The most electron-rich areas, typically colored red or yellow, are anticipated around the highly electronegative fluorine and chlorine atoms. These regions represent the sites most susceptible to electrophilic attack. The lone pairs of electrons on the halogen atoms create localized zones of negative potential. The π-system of the fluorophenyl ring also contributes to the negative potential above and below the plane of the ring.

Positive Potential Regions: Conversely, the most electron-deficient area, colored blue, is expected around the zinc atom. Its lower electronegativity compared to the carbon and chlorine atoms it is bonded to results in a significant partial positive charge. This positive region indicates the Lewis acidic character of the zinc center, making it the primary site for nucleophilic attack. The hydrogen atoms on the phenyl ring will also exhibit a slight positive potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for Chloro(4-fluorophenyl)zinc This table is an illustrative representation of expected MEP characteristics based on theoretical principles.

| Molecular Region | Predicted Electrostatic Potential | Color Code | Implied Reactivity |

|---|---|---|---|

| Zinc (Zn) Atom | Strongly Positive | Blue | Lewis Acidic / Site for Nucleophilic Attack |

| Chlorine (Cl) Atom | Strongly Negative | Red | Site for Electrophilic Attack / Halogen Bonding |

| Fluorine (F) Atom | Strongly Negative | Red | Site for Electrophilic Attack / Halogen Bonding |

| Fluorophenyl Ring (π-system) | Moderately Negative | Yellow/Green | Interaction with Electrophiles |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. cwejournal.org This method is particularly useful for quantifying charge transfer, hyperconjugative interactions, and the nature of chemical bonds. longdom.org The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, with the stabilization energy (E(2)) from second-order perturbation theory indicating the strength of these interactions. researchgate.net

For chloro(4-fluorophenyl)zinc, NBO analysis would provide quantitative insights into the electronic structure:

Bonding Orbitals: The analysis would characterize the primary σ-bonds, including the C-Zn and Zn-Cl bonds. The C-Zn bond is expected to be highly polarized towards the carbon atom, consistent with the difference in their electronegativities.

Natural Population Analysis (NPA): NPA would assign partial charges to each atom. It is expected to show a significant positive charge on the zinc atom and negative charges on the chlorine and fluorine atoms, confirming the polar nature of the bonds.

Donor-Acceptor Interactions: The most significant findings from NBO analysis are often the delocalization interactions between filled and vacant orbitals. Key interactions in chloro(4-fluorophenyl)zinc would likely include:

Donation from the lone pairs (LP) of the chlorine atom to the antibonding σ* orbital of the C-Zn bond (LP(Cl) → σ*(C-Zn)). This interaction would signify electron delocalization that stabilizes the molecule and weakens the C-Zn bond to some extent.

Donation from the lone pairs of the fluorine atom into the antibonding π* orbitals of the fluorophenyl ring (LP(F) → π*(C-C)). This is a classic example of resonance hyperconjugation in a substituted benzene (B151609) ring.

Interactions involving the vacant orbitals of the zinc atom, which can act as acceptors for electron density from the lone pairs of the chlorine or the π-system of the ring, further explaining its Lewis acidity.

Table 2: Principal Predicted Donor-Acceptor Interactions in Chloro(4-fluorophenyl)zinc via NBO Analysis This table presents hypothetical but chemically reasonable NBO interactions and their significance.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Qualitative) | Description and Significance |

|---|---|---|---|

| LP (Cl) | σ* (C-Zn) | Moderate | Delocalization of electron density from chlorine to the C-Zn antibonding orbital, indicating hyperconjugative stabilization. |

| LP (F) | π* (C-C)ring | Moderate to High | Resonance effect of the fluorine substituent, donating electron density into the phenyl ring's π-system. |

| π (C-C)ring | σ* (C-Zn) | Low to Moderate | Delocalization from the phenyl ring's π-system to the C-Zn antibonding orbital, influencing the bond's properties. |

Topological Analyses for Intermolecular Interactions (e.g., AIM, RDG)

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) method, are employed to characterize these non-covalent interactions. nih.gov

Atoms in Molecules (AIM): The AIM theory analyzes the topology of the electron density (ρ(r)). researchgate.net A key feature of AIM is the identification of bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For non-covalent interactions, one typically finds low ρ and positive ∇²ρ values, characteristic of "closed-shell" interactions (like hydrogen bonds, halogen bonds, and van der Waals forces). nih.gov

For chloro(4-fluorophenyl)zinc, an AIM analysis of a hypothetical crystal structure would likely identify several types of intermolecular interactions:

Halogen Bonding: The electropositive region on one halogen atom (the σ-hole) can interact with the electronegative region of another atom. BCPs might be found for C-Cl···F, C-Cl···π, or C-F···π interactions between adjacent molecules.

π-π Stacking: Interactions between the aromatic rings of neighboring molecules would be characterized by BCPs located between the ring centroids.

C-H···π Interactions: BCPs could also be found where the hydrogen atoms of a phenyl ring on one molecule interact with the π-electron cloud of a neighboring molecule.

Reduced Density Gradient (RDG): The RDG method is particularly effective for visualizing weak non-covalent interactions. It plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This generates surfaces in real space that identify and characterize different interaction types:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue or green surfaces.

Weak van der Waals Interactions: Appear as broad, green-colored surfaces.

Strong Repulsive Interactions (Steric Clashes): Appear as red-colored surfaces.

An RDG analysis of aggregated chloro(4-fluorophenyl)zinc molecules would likely show extensive green surfaces between the phenyl rings, indicating significant van der Waals forces and potential π-π stacking. Spikes corresponding to halogen bonds or other specific interactions would also be visible, providing a comprehensive picture of the forces that dictate the supramolecular assembly. nih.gov

Advanced Topics and Future Research Directions in Chloro 4 Fluorophenyl Zinc Chemistry

Control of Chemo-, Regio-, and Stereoselectivity in Syntheses

The precise control over the outcome of chemical reactions is a cornerstone of synthetic chemistry. For chloro(4-fluorophenyl)zinc, this control manifests in three key areas: chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. Organozinc reagents like chloro(4-fluorophenyl)zinc are known for their high chemoselectivity, a property that is being further exploited and refined. For instance, in complex molecules with multiple reactive sites, chloro(4-fluorophenyl)zinc can be directed to react preferentially with a specific site, avoiding the need for cumbersome protection and deprotection steps. This is particularly important in the synthesis of pharmaceutical intermediates where multiple functional groups are common. Research is ongoing to understand and control the factors that govern this selectivity, including solvent effects, temperature, and the presence of additives. scielo.org.mx

Regioselectivity , the control of where a reaction occurs on a molecule, is another critical aspect. The substitution pattern on the aromatic ring of chloro(4-fluorophenyl)zinc, with a fluorine at the 4-position and a chlorine atom, influences the electronic properties of the molecule and can direct its reactivity in cross-coupling reactions. vulcanchem.com For example, in Negishi cross-coupling reactions, the regioselectivity can be fine-tuned by the choice of catalyst and reaction conditions. vulcanchem.com Future work will likely focus on developing catalytic systems that can achieve even higher levels of regiocontrol, enabling the synthesis of specific isomers that are otherwise difficult to access.

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is paramount in the synthesis of chiral molecules, which are ubiquitous in pharmaceuticals. The development of asymmetric catalytic methods is a major focus in this area. researchgate.net Chiral ligands complexed to transition metal catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other. Research is directed towards designing new and more effective chiral ligands that can be used in conjunction with chloro(4-fluorophenyl)zinc to achieve high levels of enantioselectivity in a variety of transformations. researchgate.net

A summary of selectivity in reactions involving organozinc reagents is presented in the table below.

| Selectivity Type | Description | Application in Chloro(4-fluorophenyl)zinc Chemistry |

| Chemoselectivity | Preferential reaction with one functional group over others. | Enables selective transformations in multifunctional molecules, reducing the need for protecting groups. scielo.org.mx |

| Regioselectivity | Control of the position of bond formation. | Directed synthesis of specific isomers in cross-coupling reactions, influenced by substituents and catalysts. vulcanchem.com |

| Stereoselectivity | Control of the 3D arrangement of atoms. | Asymmetric synthesis of chiral compounds using chiral catalysts. researchgate.net |

Development of Novel Catalytic Systems Based on Fluorophenylzinc Reagents

The utility of chloro(4-fluorophenyl)zinc is intrinsically linked to the development of efficient catalytic systems. While palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are well-established, there is a continuous drive to discover new and improved catalysts. vulcanchem.comnih.gov

Future research in this area is expected to focus on several key aspects:

First-Row Transition Metals: There is a growing interest in replacing precious and expensive second- and third-row transition metals like palladium with more abundant and less toxic first-row metals such as iron, cobalt, and nickel. ntu.edu.sg Developing effective iron- or cobalt-based catalysts for reactions involving fluorophenylzinc reagents would represent a significant step towards more sustainable chemical processes. ntu.edu.sgntu.edu.sg

Ligand Design: The performance of a metal catalyst is heavily influenced by the ligands that surround the metal center. The design and synthesis of novel ligands with tailored electronic and steric properties can lead to catalysts with enhanced activity, selectivity, and stability. This includes the development of bidentate and tridentate ligands that can form more stable and reactive catalytic species. ntu.edu.sg

Photoredox Catalysis: The use of visible light to drive chemical reactions, known as photoredox catalysis, has emerged as a powerful tool in organic synthesis. acs.org Combining photoredox catalysis with fluorophenylzinc reagents could open up new reaction pathways and enable transformations that are not possible with traditional thermal methods. This approach can also lead to milder reaction conditions and reduced reliance on strong oxidants or reductants.

Exploration of Sustainable and Green Chemistry Approaches in Organozinc Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the field of organozinc synthesis. ijnc.irijsrst.compurkh.comresearchgate.net For chloro(4-fluorophenyl)zinc, this translates into several key research directions.

One major focus is the use of more environmentally friendly solvents. Traditional organometallic reactions often employ volatile and hazardous organic solvents. Researchers are actively exploring the use of greener alternatives, such as water, ionic liquids, or bio-based solvents, to reduce the environmental footprint of these reactions. researchgate.net The replacement of solvents like tetrahydrofuran (B95107) (THF) with more sustainable options like cyclopentyl methyl ether (CPME) is an example of this trend. vulcanchem.com

Another important aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. ijsrst.compurkh.com The development of catalytic reactions with high efficiency and selectivity contributes directly to better atom economy by minimizing the formation of byproducts.

Furthermore, the development of solvent-free reaction conditions and the use of energy-efficient techniques like microwave or ultrasonic irradiation are being investigated to make the synthesis and application of chloro(4-fluorophenyl)zinc more sustainable. researchgate.net

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of modern automation technologies is set to revolutionize how chemical synthesis is performed. Flow chemistry and high-throughput screening (HTS) are two such technologies that are being increasingly applied to organozinc chemistry.

Flow chemistry involves performing chemical reactions in a continuous-flow reactor rather than in a traditional batch-wise fashion. This approach offers several advantages, including improved safety, better heat and mass transfer, and the ability to generate and use unstable intermediates in situ. nih.govuclm.esresearchgate.net For instance, highly reactive organozinc reagents can be prepared in a flow system and immediately used in a subsequent reaction, minimizing decomposition and improving reproducibility. nih.govuclm.es This is particularly beneficial for industrial-scale production. vulcanchem.com

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions in parallel. acs.org This technology can be used to quickly identify optimal catalysts, ligands, and reaction parameters for a given transformation involving chloro(4-fluorophenyl)zinc. acs.org The combination of HTS with automated synthesis platforms can significantly accelerate the discovery and optimization of new chemical reactions. uclm.es

The synergy between flow chemistry and HTS is particularly powerful. A flow system can be used to generate a library of related compounds, which can then be screened for desired properties using HTS. This integrated approach is expected to play a crucial role in drug discovery and materials development. acs.orgwiley.com

Computational Design and Prediction of New Fluorophenylzinc Mediated Transformations

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.govnih.gov These methods can be used to understand reaction mechanisms, predict the properties of molecules, and design new and improved catalysts and reactions.

In the context of chloro(4-fluorophenyl)zinc chemistry, computational methods can be employed to:

Model Reaction Pathways: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the energy profiles of different reaction pathways, providing insights into the mechanism and identifying the rate-determining steps.

Design Novel Catalysts: Computational screening can be used to evaluate a large number of potential ligands and catalysts, identifying promising candidates for experimental investigation. This can significantly reduce the time and resources required for catalyst development.

Predict Reactivity and Selectivity: By understanding the electronic and steric factors that govern reactivity, computational models can be used to predict the outcome of reactions and guide the design of experiments to achieve a desired chemo-, regio-, or stereoselectivity.

The integration of computational design with experimental synthesis creates a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. This synergistic approach is expected to accelerate the discovery of new and innovative applications for chloro(4-fluorophenyl)zinc and other organometallic reagents.

Q & A

Q. What are the optimal synthetic routes for preparing Zinc, chloro(4-fluorophenyl)-, and how can reaction conditions be optimized?

Methodological Answer:

- Transmetallation : React 4-fluorophenylmagnesium bromide with ZnCl₂ in anhydrous THF at −78°C, followed by slow warming to room temperature. Monitor progress via TLC or GC-MS .

- Grignard/Zinc Exchange : Use stoichiometric control to minimize byproducts like diarylzinc species. Optimize solvent polarity (e.g., ethers vs. hydrocarbons) to improve yield .

- Purity Checks : Post-synthesis, characterize via elemental analysis and ICP-OES to confirm Zn content.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation of Zinc, chloro(4-fluorophenyl)-?

Methodological Answer:

- XRD : Use SHELXL for refinement of single-crystal data to resolve Zn coordination geometry and bond lengths. Note: SHELX programs are robust for small-molecule structures despite limitations in handling twinned macromolecular data .

- NMR : Employ and NMR to confirm fluorophenyl ligand integrity. Paramagnetic broadening may occur due to Zn’s d configuration; use deuterated solvents for clarity .

- IR : Compare C-F (1100–1250 cm) and Zn-Cl (300–400 cm) stretches to reference databases .

Q. How does Zinc, chloro(4-fluorophenyl)- participate in cross-coupling reactions, and what substrates are most compatible?

Methodological Answer:

- Negishi Coupling : Test aryl halides (e.g., iodobenzene) with Pd catalysts (e.g., Pd(PPh₃)₄) in THF. Monitor for biphenyl formation via GC-MS .

- Substrate Scope : Prioritize electron-deficient aryl halides for faster oxidative addition. Steric hindrance from ortho-substituted substrates may reduce efficacy.

Q. What are the critical storage and handling protocols to prevent degradation of Zinc, chloro(4-fluorophenyl)-?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in flame-sealed ampoules. Use Schlenk techniques for transfer .

- Temperature : Keep at −20°C for long-term stability; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

- Case Study : If experimental NMR shifts conflict with DFT-predicted values, verify solvent effects (e.g., COSMO-RS model) and conformational sampling. Cross-validate with XPS for oxidation state analysis .

- Error Analysis : Quantify signal-to-noise ratios in spectra and check for paramagnetic impurities.

Q. What mechanistic insights can be gained from kinetic studies of Zinc, chloro(4-fluorophenyl)- in catalytic cycles?

Methodological Answer:

Q. How can bioactivity assays be designed to evaluate Zinc, chloro(4-fluorophenyl)-’s interaction with biological targets like IL6?

Methodological Answer:

- In Vitro Models : Use HEK-293 cells transfected with IL6 promoters. Treat with Zinc, chloro(4-fluorophenyl)- (0.1–100 µM) and measure IL6 secretion via ELISA. Compare to inhibitors like 4-(4-fluorophenyl)imidazole .

- Dose-Response Curves : Calculate IC₅₀ values and assess cytotoxicity with MTT assays .

Q. What computational strategies improve the accuracy of modeling Zinc, chloro(4-fluorophenyl)-’s electronic properties?

Methodological Answer:

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer:

Q. What experimental approaches assess the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.